Methyl 1-benzothiophene-2-carbodithioate
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Overview
Description
Methyl 1-benzothiophene-2-carbodithioate is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzothiophene-2-carbodithioate can be achieved through various methods. One common approach involves the reaction of benzothiophene with carbon disulfide and methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Benzothiophene is treated with carbon disulfide in the presence of a base such as sodium hydroxide.
- Methyl iodide is then added to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzothiophene-2-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.
Scientific Research Applications
Methyl 1-benzothiophene-2-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-benzothiophene-2
Properties
CAS No. |
88075-83-6 |
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Molecular Formula |
C10H8S3 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
methyl 1-benzothiophene-2-carbodithioate |
InChI |
InChI=1S/C10H8S3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 |
InChI Key |
QRWUDSLRXNMWMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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